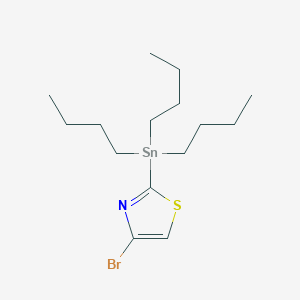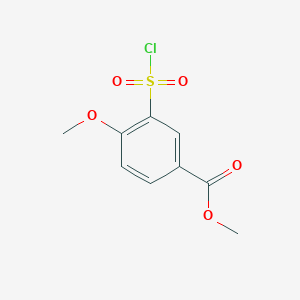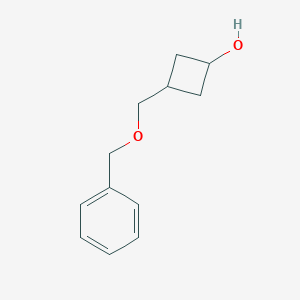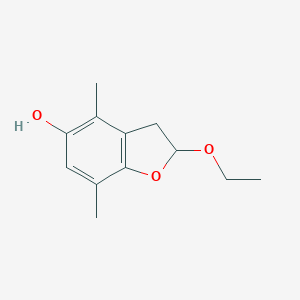
3-Quinuclidinyl 4-fluoromethylbenzilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidinyl 4-fluoromethylbenzilate (QNB) is a chemical compound that belongs to the family of anticholinergic agents. It is a potent muscarinic receptor antagonist that has been used in scientific research for a variety of purposes. QNB is a colorless, odorless, and tasteless powder that is soluble in water and organic solvents.
Wirkmechanismus
3-Quinuclidinyl 4-fluoromethylbenzilate acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby inhibiting the downstream signaling pathways that are activated by the receptor. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions such as digestion, heart rate, and breathing.
Biochemical and Physiological Effects:
3-Quinuclidinyl 4-fluoromethylbenzilate has a number of biochemical and physiological effects. It can cause dry mouth, blurred vision, tachycardia, and urinary retention. It can also cause cognitive impairment, hallucinations, and delirium. These effects are due to the inhibition of the parasympathetic nervous system and the resulting imbalance between the sympathetic and parasympathetic nervous systems.
Vorteile Und Einschränkungen Für Laborexperimente
3-Quinuclidinyl 4-fluoromethylbenzilate has several advantages for lab experiments. It is a potent and selective antagonist of the muscarinic acetylcholine receptor, which makes it a valuable tool for studying the receptor system. It is also relatively stable and easy to handle. However, 3-Quinuclidinyl 4-fluoromethylbenzilate has some limitations. It is toxic and can be dangerous if mishandled. It is also expensive and not widely available.
Zukünftige Richtungen
There are several future directions for research on 3-Quinuclidinyl 4-fluoromethylbenzilate. One area of interest is the development of new muscarinic receptor antagonists that are more selective and less toxic than 3-Quinuclidinyl 4-fluoromethylbenzilate. Another area of interest is the use of 3-Quinuclidinyl 4-fluoromethylbenzilate as a tool to study the role of muscarinic receptors in various disease states, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of new methods for synthesizing 3-Quinuclidinyl 4-fluoromethylbenzilate that are more efficient and environmentally friendly.
Synthesemethoden
3-Quinuclidinyl 4-fluoromethylbenzilate can be synthesized by reacting 4-fluorobenzyl chloride with 3-quinuclidinol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Quinuclidinyl 4-fluoromethylbenzilate has been used extensively in scientific research as a tool to study the muscarinic acetylcholine receptor system. It has been used to characterize the binding sites of muscarinic receptors, to study receptor-ligand interactions, and to investigate the structure and function of the receptor. 3-Quinuclidinyl 4-fluoromethylbenzilate has also been used as a reference compound to evaluate the potency and efficacy of other muscarinic receptor antagonists.
Eigenschaften
CAS-Nummer |
168104-70-9 |
|---|---|
Produktname |
3-Quinuclidinyl 4-fluoromethylbenzilate |
Molekularformel |
C22H24FNO3 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-[4-(fluoromethyl)phenyl]-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H24FNO3/c23-14-16-6-8-19(9-7-16)22(26,18-4-2-1-3-5-18)21(25)27-20-15-24-12-10-17(20)11-13-24/h1-9,17,20,26H,10-15H2 |
InChI-Schlüssel |
WYNSCFORRAXQPA-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O |
Synonyme |
3-quinuclidinyl 4-fluoromethylbenzilate 3-quinuclidinyl 4-fluoromethylbenzilate, (R-(R*,S*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,R*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,S*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, 18F-labeled FMeQNB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)





![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)
